![molecular formula C17H18FN3OS B2396379 N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872695-04-0](/img/structure/B2396379.png)
N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. This compound belongs to the family of pyridazine derivatives that exhibit promising biological activities, such as anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
It is known that pyridazine derivatives have been utilized in medicinal chemistry and have shown effects on a variety of physiological processes .
Result of Action
It is known that pyridazine derivatives have shown a wide range of pharmacological activities .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide in lab experiments is its potent and selective activity towards the opioid receptors, which makes it a valuable tool for studying the opioid system and its role in various physiological and pathological processes. In addition, the synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, the potential side effects of this compound on other physiological systems, such as the cardiovascular and respiratory systems, need to be carefully evaluated before its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide. One of the potential applications of this compound is in the development of new drugs for the treatment of opioid addiction and overdose. Studies have shown that this compound exhibits potent opioid receptor antagonism, which can be useful in reducing the rewarding effects of opioids and preventing overdose.
Another potential direction for future research is the evaluation of the anti-tumor and anti-diabetic effects of this compound in clinical settings. Studies have shown promising results in animal models, and further studies are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a promising compound that exhibits potent analgesic, anti-inflammatory, anti-tumor, and anti-diabetic effects. This compound has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. The synthesis method of this compound is relatively simple, and its potent and selective activity towards the opioid receptors makes it a valuable tool for studying the opioid system. Further research is needed to evaluate the safety and efficacy of this compound in clinical settings and to explore its potential applications in new drug development.
Synthesemethoden
The synthesis of N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide involves the reaction of 4-fluoro-3-nitropyridazine with cyclopentylmagnesium bromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after the reaction of the intermediate with chloroacetyl chloride and ammonium hydroxide. This synthesis method has been optimized to provide a high yield of the final product and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been evaluated for its potential as a novel analgesic agent. Studies have shown that this compound exhibits potent analgesic effects in animal models of pain, and this activity is mediated by the activation of the opioid receptors.
In drug discovery, this compound has been evaluated for its potential as a lead compound for the development of new drugs targeting various diseases, such as cancer, diabetes, and neurological disorders. Studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has shown promising results in the treatment of diabetes by regulating the glucose metabolism and improving insulin sensitivity.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-13-7-5-12(6-8-13)15-9-10-17(21-20-15)23-11-16(22)19-14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDZLEVSQCPQAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2396296.png)
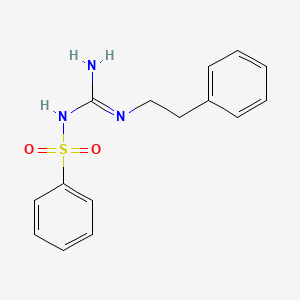
![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2396302.png)
![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)
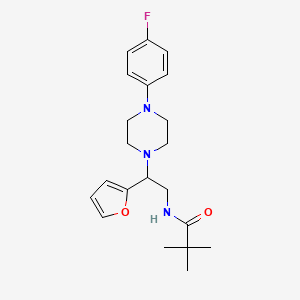
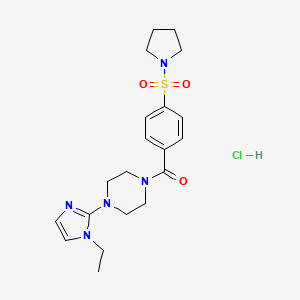


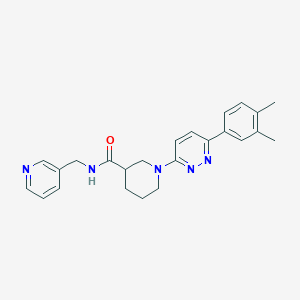
![4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2396314.png)
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride](/img/structure/B2396315.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2396316.png)
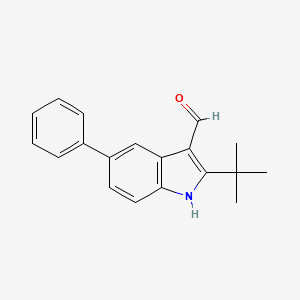
![N-(4-ethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2396318.png)